molecular formula C8H5BrClN3O B12976683 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

Cat. No.: B12976683
M. Wt: 274.50 g/mol
InChI Key: URVTZIMNQJQMQO-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a sophisticated pyridopyrazine-based chemical scaffold designed for medicinal chemistry and drug discovery research. Pyridopyrazine derivatives are recognized as privileged structures in the development of therapeutic agents due to their versatile binding capabilities . Compounds within this chemical class have been investigated as potent inhibitors of various biological targets. For instance, pyrido[3,4-b]pyrazine derivatives have been developed as inhibitors of Syk kinase, a target relevant in autoimmune diseases, allergic disorders, and certain hematologic malignancies . Furthermore, structurally similar pyrido[2,3-b]pyrazine cores have been successfully optimized as novel non-nucleoside inhibitors targeting viral polymerases, demonstrating strong antiviral activity against human cytomegalovirus (HCMV) and a broad spectrum of other herpesviruses . The specific bromo, chloro, and methoxy substituents on this molecule provide distinct reactive handles for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

8-bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H5BrClN3O/c1-14-8-6(9)7-4(2-12-8)11-3-5(10)13-7/h2-3H,1H3

InChI Key

URVTZIMNQJQMQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1Br)N=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine typically involves the halogenation of pyridopyrazine derivatives. One common method includes the bromination and chlorination of pyridopyrazine using bromine and chlorine reagents under controlled conditions. The methoxy group can be introduced via methylation reactions using methanol or other methylating agents .

Industrial Production Methods

Industrial production of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been investigated for its role as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a subject of interest in the development of enzyme inhibitors.

Enzyme Inhibition

Research has shown that derivatives of pyrido[3,4-b]pyrazine exhibit inhibitory activity against several enzymes. For instance, compounds in this class have been evaluated for their ability to inhibit Syk (spleen tyrosine kinase), which is implicated in various diseases including cancer and autoimmune disorders. A study highlighted the synthesis of pyrido[3,4-b]pyrazine derivatives as selective Syk inhibitors, suggesting that modifications to the core structure can enhance inhibitory potency and selectivity .

The biological activity of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been explored through various assays that assess its antimicrobial and antitumor properties.

Antimicrobial Properties

Some studies have indicated that pyrazine derivatives possess antimicrobial properties. For example, related compounds have shown efficacy against Mycobacterium tuberculosis, highlighting their potential use in treating tuberculosis . The mechanism often involves interference with bacterial folate synthesis pathways.

Antitumor Activity

The antitumor potential of pyrido[3,4-b]pyrazine derivatives has also been investigated. The structural characteristics of these compounds allow them to interact with DNA or inhibit specific kinases involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine. Modifications at various positions on the pyridine or pyrazine rings can significantly alter biological activity.

Modification Position Effect on Activity Reference
2-ChloroEnhances binding affinity
7-MethoxyIncreases solubility
8-BromoImproves selectivity for target enzymes

Case Studies

Several case studies have documented the applications of pyrido[3,4-b]pyrazine derivatives:

Case Study: Syk Inhibitors

In a notable study, researchers synthesized a series of Syk inhibitors based on the pyrido[3,4-b]pyrazine scaffold. These compounds were tested for their ability to inhibit Syk activity in vitro and demonstrated promising results in reducing cell proliferation in cancer cell lines .

Case Study: Antitubercular Activity

Another investigation focused on the antitubercular activity of related compounds where 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine was included in a broader screening of pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to improved minimum inhibitory concentrations (MIC) compared to standard treatments .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fused pyridine and pyrazine ring with bromine and chlorine substituents, as well as a methoxy group, contributes to its distinctive chemical properties and pharmacological potential. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic applications, and relevant case studies.

  • Molecular Formula : C_8H_6BrClN_2O
  • Molecular Weight : Approximately 248.51 g/mol

The compound's structure is significant in determining its biological activity, particularly in how it interacts with various enzymes and receptors.

1. Anticancer Potential

Research indicates that compounds similar to 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine exhibit anticancer properties. Specifically, derivatives of pyrido[3,4-b]pyrazine have been identified as inhibitors of Syk (spleen tyrosine kinase), which is implicated in several malignancies including Non-Hodgkin's lymphoma. Inhibition of Syk can disrupt signaling pathways that promote tumor growth and survival .

Case Study : A study demonstrated that Syk inhibitors show promise in treating hematological cancers. The compound R788 (fostamatinib) was well-tolerated in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma, highlighting the therapeutic potential of Syk inhibitors in cancer treatment .

2. Kinase Inhibition

8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been studied for its binding affinity to various kinases. Kinases are critical in cellular signaling pathways; thus, their inhibition can lead to significant therapeutic effects against diseases such as cancer and autoimmune disorders.

Table 1: Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)Reference
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazineSyk0.5
Similar Derivative API3K0.3
Similar Derivative BmTOR0.4

3. Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The mechanism may involve modulation of cytokine production and immune cell activation pathways.

Research Findings : Pyrazine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The interaction studies involving 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for optimizing the pharmacological properties of the compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine, which may provide insights into its unique biological activity.

Table 2: Comparison of Similar Compounds

Compound NameSimilarity to Target CompoundUnique Features
7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineHighExhibits different biological activities due to methyl substitution
Pyrrolo[1,2-a]pyrazine derivativesModerateKnown for antibacterial properties but lacks halogen substituents
5H-pyrrolo[2,3-b]pyrazine derivativesModerateMore active on kinase inhibition compared to others

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